molecular formula C15H14ClNO5S B4298466 N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE

Cat. No.: B4298466
M. Wt: 355.8 g/mol
InChI Key: ANEGZBZNHXIQJS-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chloro-substituted phenyl ring, methoxy groups, and a thieno-dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with 4-chloro-2,5-dimethoxyaniline, which undergoes a series of reactions including acylation, cyclization, and coupling reactions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE is unique due to its thieno-dioxine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-19-10-6-9(11(20-2)5-8(10)16)17-15(18)14-13-12(7-23-14)21-3-4-22-13/h5-7H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEGZBZNHXIQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=C3C(=CS2)OCCO3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE
Reactant of Route 2
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N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE
Reactant of Route 3
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N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE

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